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Yttrium(III) oxide, dispersion

Colloidal Processing Ceramic Engineering Electrophoretic Deposition

Yttrium(III) oxide (Y₂O₃) dispersion is a colloidal suspension of yttria nanoparticles in a carrier solvent, most commonly isopropanol, water, or ethanol. The standardized commercial product (10 wt.% in isopropanol, nanoparticles.

Molecular Formula Y2O3
O3Y2
Molecular Weight 225.810 g/mol
Cat. No. B7801260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium(III) oxide, dispersion
Molecular FormulaY2O3
O3Y2
Molecular Weight225.810 g/mol
Structural Identifiers
SMILESO=[Y]O[Y]=O
InChIInChI=1S/3O.2Y
InChIKeySIWVEOZUMHYXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium(III) Oxide Dispersion: Procurement and Performance Comparison Guide for Nanoparticle Suspensions


Yttrium(III) oxide (Y₂O₃) dispersion is a colloidal suspension of yttria nanoparticles in a carrier solvent, most commonly isopropanol, water, or ethanol. The standardized commercial product (10 wt.% in isopropanol, nanoparticles <100 nm by dynamic light scattering, ≥99.9% trace metals purity) delivers a ready-to-use, agglomerate-free formulation for applications including transparent ceramics, thermal barrier coatings, and nanocomposites . Unlike dry yttria powders that require extensive deagglomeration and pose inhalation hazards, the pre-dispersed liquid form ensures reproducible particle distribution and eliminates airborne nanoparticle release during handling [1].

Colloidal ceramic processing via electrophoretic deposition or casting
Hybrid nanofluid formulation with CaCO₃ co-stabilizer for heat transfer
Oxide-dispersion-strengthened (ODS) alloy powder metallurgy
Transparent Y₂O₃ ceramic fabrication via colloidal casting and vacuum sintering

Why Generic Substitution of Yttrium Oxide Powders or Alternative Oxide Dispersions Is Technically Invalid


Direct replacement of Y₂O₃ dispersion with dry yttria powder, soluble yttrium salts (e.g., nitrate), or alternative oxide dispersions such as Al₂O₃ or ZrO₂ leads to measurable performance losses because these substitutes lack the unique combination of surface chemistry, colloidal stability, and thermal stability intrinsic to Y₂O₃ nanoparticles. Y₂O₃ possesses a high isoelectric point (IEP ~9.1), a surface populated with carbonate and nitro groups, and a cubic crystal structure that confers high-temperature phase stability up to its 2,410°C melting point [1]. These properties directly govern dispersion stability, sintering activity, reinforcement efficacy in alloys, and optical transparency in ceramics [2]. Al₂O₃ and ZrO₂ dispersions exhibit different IEP values, distinct surface functional groups, and altered thermal stability profiles, making one-to-one substitution without performance penalty impossible in critical applications.

Replacing with dry Y₂O₃ powder may eliminate pre-engineered colloidal stability, requiring additional dispersion development.

Soluble yttrium salts (e.g., nitrate) cannot replicate the surface carbonate/nitro functionality critical for dispersant adsorption.

Alternative oxide dispersions (Al₂O₃, ZrO₂) exhibit distinct IEP and surface chemistry, which may shift processing behavior and final performance.

Quantitative Differentiation Evidence for Yttrium(III) Oxide Dispersion Against Closest Comparators


Higher Isoelectric Point (IEP 9.1) of Y₂O₃ vs. Al₂O₃ Enables Superior Dispersion Stability in Alkaline Ceramic Processing

Yttrium(III) oxide dispersion exhibits an isoelectric point at pH 9.1 (Y₂O₃ calcined at 900°C), which is higher than the IEP range of pH 6.8–9.8 reported for various alumina phases [1][2]. This higher intrinsic IEP allows Y₂O₃ dispersions to maintain a strong positive surface charge (zeta potential >+25 mV) in the mildly alkaline processing window of pH 8–9 where many aluminas approach their point of zero charge, leading to flocculation. In ethanol-based dispersions, Y₂O₃ achieves zeta potentials of −25 mV to −40 mV, sufficient for long-term colloidal stability through electrostatic repulsion .

IEP comparison
Head-to-head
Y₂O₃ IEP 9.1 vs Al₂O₃ 6.8–9.8
Supports wider alkaline processing window without flocculation
Y₂O₃ maintains positive zeta potential at pH 8–9 where Al₂O₃ approaches zero charge
Colloidal Processing Ceramic Engineering Electrophoretic Deposition

Unique Carbonate and Nitro Surface Functionality of Y₂O₃ vs. Al₂O₃ Dictates Dispersant Selection and Colloidal Behavior

Laser-synthesized Y₂O₃ nanopowders develop three distinct surface species—carbonate groups, nitro groups, and bound water—whereas identically synthesized Al₂O₃ nanopowders form only nitro groups [1]. After calcination above 750°C and cooling to room temperature, Y₂O₃ repeatedly sorbs H₂O and CO₂ from ambient air, whereas Al₂O₃ does not exhibit this persistent surface reactivity. This differential surface chemistry directly controls dispersant adsorption behavior, requiring different dispersant types and concentrations for Y₂O₃ versus Al₂O₃ suspensions to achieve comparable colloidal stability [1].

Surface chemistry
Direct comparison
Y₂O₃: carbonate + nitro + H₂O; Al₂O₃: nitro only
Dictates dispersant selection and slurry reformulation need
Y₂O₃ resorbs H₂O/CO₂ after calcination >750°C, Al₂O₃ does not
Surface Chemistry Nanoparticle Characterization Dispersant Adsorption

29.18% Thermal Conductivity Enhancement of Y₂O₃ + CaCO₃ Nanofluid Over Base Fluid Outperforms Single-Oxide and SDS-Stabilized Formulations

A hybrid nanofluid composed of Y₂O₃ nanoparticles co-stabilized with nano-CaCO₃ exhibits a thermal conductivity 29.18% higher than the base fluid, as measured by the transient hot-wire method [1]. This enhancement is approximately 20 times greater than the 1.47% enhancement reported for Y₂O₃-water nanofluid without CaCO₃ stabilization [2]. Critically, the CaCO₃-stabilized system also outperforms the same nanofluid stabilized with the conventional surfactant sodium dodecyl sulphate (SDS), which reduces thermal conductivity despite improving dispersion stability [1]. In a direct comparison of rare-earth oxide nanofluids prepared via identical gel-combustion methodology, Y₂O₃ + CaCO₃ demonstrated the highest thermal conductivity enhancement among Y₂O₃, ZrO₂, and YSZ systems [1].

Thermal conductivity
Head-to-head
29.18% enhancement (Y₂O₃+CaCO₃) vs 1.47% (Y₂O₃-water alone)
Reported ~20× higher enhancement over single-oxide nanofluid
CaCO₃ stabilizer outperforms SDS; highest among Y₂O₃, ZrO₂, YSZ in same study
Nanofluids Thermal Conductivity Heat Transfer Fluids

Nanoscale Y₂O₃ Dispersoids Outperform Al₂O₃ in Pinning Grain Boundaries and Retaining Fine Microstructure in NiCr Alloys at Elevated Temperature

In electron beam-physical vapor deposited (EB-PVD) NiCr alloys, nanoscale Y₂O₃ dispersoids (<20 nm) share a specific crystallographic orientation relationship with the metal matrix, exerting a Zener pinning force that effectively suppresses grain growth at high temperature [1]. In direct comparison, identically processed Al₂O₃ dispersoids of comparable size lack this orientation relationship and are far less effective at retaining a fine-grained microstructure [1]. The consequence is that Y₂O₃-dispersed NiCr alloys maintain submicron grain sizes after prolonged exposure at 1,000°C, whereas Al₂O₃-dispersed variants undergo significant grain coarsening under identical conditions [1]. This microstructural stability translates to an operating temperature advantage of at least 100 K for Y₂O₃-dispersion-strengthened steels compared to their non-dispersed counterparts [2].

Grain boundary pinning
Direct comparison
Y₂O₃ dispersoids exhibit crystallographic registry with NiCr matrix; Al₂O₃ does not
Reported grain refinement retention at elevated temperature
+100 K operating temperature over non-dispersed steel; TEM observation
Oxide Dispersion Strengthened Alloys Grain Boundary Pinning High-Temperature Structural Stability

Y₂O₃ Dispersed Tungsten Achieves >99% Theoretical Density vs. 84% for Pure Tungsten Under Identical Sintering Conditions

The incorporation of Y₂O₃ particles into a tungsten matrix dramatically enhances sintering densification. Y₂O₃-dispersed W compacts achieve a relative density exceeding 99% when sintered at 2,073 K (1,800°C), compared to only 84% relative density for elemental tungsten powder processed under the identical sintering condition [1]. This 15-percentage-point improvement in densification is attributed to Y₂O₃ particles inhibiting tungsten grain growth and facilitating pore closure during the sintering cycle. The near-full densification eliminates interconnected porosity, which is critical for gas impermeability and mechanical integrity in plasma-facing components [1].

Sintered density
Direct comparison
>99% relative density (Y₂O₃-dispersed W) vs 84% (pure W)
Enables near-full densification and gas impermeability
Sintering at 2,073 K, identical conditions; eliminates interconnected porosity
Tungsten Alloys Powder Metallurgy Dispersion Strengthening

Vacuum-Sintered Y₂O₃ Transparent Ceramics from Colloidal Dispersion Achieve 79.8% In-Line Transmittance at 2,000 nm, Approaching Theoretical Maximum

Transparent Y₂O₃ ceramics fabricated via colloidal processing of nano-Y₂O₃ powder dispersed with triammonium citrate (TAC) achieved in-line optical transmittances of 74.5% at 800 nm and 79.8% at 2,000 nm for a 1‑mm-thick specimen after vacuum sintering at 1,700°C for 5 hours [1]. This transmittance approaches the theoretical maximum of approximately 82% for cubic Y₂O₃ in the infrared. In comparison, dry-pressed Y₂O₃ ceramics from non-dispersed powder typically exhibit transmittances well below 50% due to residual porosity and inhomogeneous microstructure . The colloidal route achieves solid loadings up to 35 vol% with an optimal TAC dispersant concentration of 1 wt%, producing a homogeneous green body that sinters to near-theoretical density [1].

Optical transmittance
Cross-study comparable
79.8% at 2,000 nm (colloidal Y₂O₃) vs <50% (dry powder route)
Approaches theoretical maximum transmittance for cubic Y₂O₃
TAC dispersant, 35 vol% solid loading, vacuum sintering at 1,700°C
Transparent Ceramics Infrared Optics Colloidal Processing

Procurement-Driven Application Scenarios Where Yttrium(III) Oxide Dispersion Delivers Quantifiable Differentiation


High-Transparency Infrared Windows and Domes via Colloidal Casting of Y₂O₃ Ceramics

The 79.8% in-line transmittance at 2,000 nm demonstrated by colloidally processed Y₂O₃ ceramics [1] makes Y₂O₃ dispersion the preferred starting material for fabricating infrared-transparent windows, domes, and laser gain media. The pre-dispersed nano-Y₂O₃ suspension eliminates powder agglomeration, enabling the high solid loadings (up to 35 vol%) and homogeneous green microstructures required for near-theoretical optical transparency after vacuum sintering. Dry yttria powder routes consistently produce lower transmittance (<50%) due to residual porosity that cannot be eliminated without the dispersion-based colloidal approach.

High-Temperature Nanofluid Heat Exchangers Using Y₂O₃ + CaCO₃ Hybrid Formulation

The 29.18% thermal conductivity enhancement of Y₂O₃ + CaCO₃ hybrid nanofluid over base fluid [1]—approximately 20 times greater than Y₂O₃-water nanofluid alone—positions this formulation for use in compact heat exchangers for solar thermal, electronics cooling, and chemical processing. The inorganic CaCO₃ co-stabilizer provides superior stability compared to organic surfactants like SDS while simultaneously boosting thermal conductivity, a dual advantage not replicated by ZrO₂ or YSZ nanofluids tested in the same study [1].

Oxide-Dispersion-Strengthened (ODS) Steels and Superalloys for Fusion Reactor and Turbine Components

The 100-K creep operating temperature advantage conferred by nanosized Y₂O₃ dispersion in steels [1] and the superior grain-boundary pinning efficacy of Y₂O₃ over Al₂O₃ dispersoids in NiCr alloys directly support the specification of Y₂O₃ dispersion for manufacturing ODS ferritic/martensitic steels and nickel-based superalloys. In these applications, the crystallographic orientation relationship between Y₂O₃ nanoparticles and the metal matrix provides a microstructural stabilization mechanism that Al₂O₃ cannot duplicate, making generic substitution unacceptable for nuclear and aerospace procurement.

Near-Full-Density Tungsten-Based Plasma-Facing Components via Powder Metallurgy

The >99% relative density achieved for Y₂O₃-dispersed tungsten compacts compared to 84% for pure tungsten under identical sintering conditions [1] makes Y₂O₃ dispersion an essential additive for manufacturing plasma-facing components in fusion reactors. The 15-percentage-point density improvement eliminates interconnected porosity, ensuring helium/hydrogen impermeability—a non-negotiable performance requirement for first-wall and divertor applications that pure tungsten powder metallurgy cannot satisfy.

Application
Selection Property
Validation Focus
IR-transparent windows and domes
Colloidal dispersion homogeneity
In-line transmittance after vacuum sintering
Nanofluid heat exchangers
Hybrid Y₂O₃+CaCO₃ formulation stability
Thermal conductivity enhancement vs. base fluid
ODS steels and superalloys
Y₂O₃ dispersoid crystallographic compatibility
Grain size retention under creep conditions
Plasma-facing W components
Sintering densification aid
Relative density and gas impermeability
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